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Compound of Interest

Compound Name: fluoro-Dapagliflozin

Cat. No.: B571609 Get Quote

Disclaimer: The following guide details the in vitro characterization of Dapagliflozin. No public

data was found for "fluoro-Dapagliflozin"; therefore, this document focuses on the well-

researched parent compound, Dapagliflozin, assuming a likely interest in the characterization

methodologies for this class of SGLT2 inhibitors.

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the essential in vitro assays and characterization data for

Dapagliflozin, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.

Physicochemical Properties
Dapagliflozin's solid-state properties are crucial for its formulation and stability. It has been

studied in various forms, including the free base, a propanediol monohydrate (used in the

commercial product), and co-crystals, to improve its physicochemical characteristics.[1][2]

Property Value/Description Reference

Molecular Weight 408.13 g/mol [3]

Topological Polar Surface Area 99.38 Å² [3]

Hydrogen Bond Donors 4 [3]

Hydrogen Bond Acceptors 5 [3]

Rotatable Bonds 6 [3]
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SGLT2 Binding Affinity and Selectivity
Dapagliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1. This selectivity is

critical to its mechanism of action, as SGLT2 is the primary transporter responsible for glucose

reabsorption in the kidneys, while SGLT1 is predominantly found in the small intestine.[4][5]

Inhibition of intestinal SGLT1 could lead to gastrointestinal side effects.

The inhibitory activity of Dapagliflozin is typically determined using cell lines that stably express

human SGLT1 (hSGLT1) and SGLT2 (hSGLT2), such as Chinese Hamster Ovary (CHO) or

Human Embryonic Kidney 293 (HEK293) cells.[6][7][8]

Parameter SGLT2 SGLT1
Selectivity
(SGLT1/SGLT2
)

Reference

IC50 1.1 nM
1390 nM (1.4

µM)
~1200-fold [4][6]

Ki
~5 nM (fluoro-

dapagliflozin)

~330 nM (fluoro-

dapagliflozin)
~65-fold [9]

EC50 1.1 nM - >1200-fold [6]

Experimental Protocol: SGLT Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds

against SGLT1 and SGLT2 using a radiolabeled substrate.

Objective: To determine the IC50 values of Dapagliflozin for hSGLT1 and hSGLT2.

Materials:

CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2.

96-well cell culture plates.

Protein-free assay buffer (137 mmol/l NaCl, 5.4 mmol/l KCl, 2.8 mmol/l CaCl₂, 1.2 mmol/l

MgSO₄, in HEPES/Tris pH 7.4).[7]
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Radiolabeled substrate: [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG) at a final concentration

of 10 µmol/l.[7]

Dapagliflozin stock solution in DMSO.

Scintillation fluid and a scintillation counter.

Procedure:

Seed the hSGLT1- and hSGLT2-expressing cells in 96-well plates and culture until they form

a confluent monolayer.

On the day of the assay, wash the cells twice with a sodium-free buffer to remove any

residual glucose.

Prepare serial dilutions of Dapagliflozin in the protein-free assay buffer. Also, prepare a

vehicle control (DMSO) and a positive control (e.g., Phlorizin).

Add 100 µl/well of the assay buffer containing the desired concentration of Dapagliflozin (or

controls) and 10 µmol/l [¹⁴C]AMG to the cells.[7]

Incubate the plates for 2 hours at 37°C.[7]

Terminate the uptake by washing the cells three times with ice-cold PBS.

Lyse the cells with 0.1 N NaOH.

Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation

counter.

Calculate the percent inhibition for each Dapagliflozin concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the Dapagliflozin concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.[6]
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Workflow for the SGLT Inhibition Assay.
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Cell-Based Glucose Uptake Assay
To confirm the functional consequence of SGLT2 inhibition, cell-based glucose uptake assays

are performed. These assays directly measure the reduction in glucose entry into cells in the

presence of the inhibitor. Human kidney proximal tubule cells (e.g., HK-2) are a relevant cell

line for this purpose as they endogenously express SGLT2.[10]

Cell Line
Glucose
Analog

Dapagliflozin
Concentration

Inhibition of
Glucose
Uptake

Reference

HK-2 2-NBDG 500 nM

43.7% reduction

in Na+-

dependent

uptake

[10]

H9c2

Cardiomyocytes
2-NBDG 10 µM

Attenuated

glucolipotoxicity-

induced effects

[11]

Experimental Protocol: Fluorescent Glucose Uptake
Assay
This protocol uses a fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-

4-yl)amino]-2-deoxy-D-glucose), which allows for non-radioactive measurement of glucose

uptake.[10]

Objective: To measure the inhibition of glucose uptake by Dapagliflozin in HK-2 cells.

Materials:

HK-2 cells.

96-well, black, clear-bottom cell culture plates.

Krebs-Ringer Bicarbonate (KRB) buffer with and without sodium.

2-NBDG stock solution.
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Dapagliflozin stock solution in DMSO.

Fluorescence microplate reader or fluorescence microscope.

Procedure:

Seed HK-2 cells in 96-well black, clear-bottom plates and grow to confluence.

Before the assay, starve the cells in a glucose-free medium for 2-4 hours.

Wash the cells twice with sodium-free KRB buffer.

Pre-incubate the cells with various concentrations of Dapagliflozin (or vehicle control) in

sodium-containing KRB buffer for 30 minutes at 37°C.

Add 2-NBDG to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.

[10]

Stop the uptake by removing the 2-NBDG solution and washing the cells three times with

ice-cold, sodium-free KRB buffer.

Add KRB buffer to the wells and measure the intracellular fluorescence using a microplate

reader (Excitation/Emission ~485/535 nm).

Calculate the percentage of glucose uptake inhibition compared to the vehicle-treated

control.
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Workflow for Fluorescent Glucose Uptake Assay.
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In Vitro Metabolic Stability
Metabolic stability assays are crucial for predicting a drug's in vivo half-life and clearance.

These assays typically involve incubating the compound with liver microsomes or hepatocytes

from various species, including humans.[12]

Dapagliflozin has been shown to be stable in human hepatocytes, with glucuronidation being a

prominent metabolic pathway.[6] It does not significantly inhibit or induce major human

cytochrome P450 (CYP) enzymes.[6]

System Stability/Metabolism Reference

Human Hepatocytes
Most stable compared to other

species
[6]

Rat, Dog, Monkey Serum Stable at 10 µM [6]

Human CYP Enzymes
No significant inhibition or

induction
[6]

Metabolic Pathways
Glucuronidation,

Hydroxylation, O-deethylation
[6]

Experimental Protocol: Hepatocyte Metabolic Stability
Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Dapagliflozin

in human hepatocytes.

Materials:

Cryopreserved human hepatocytes.

Hepatocyte incubation medium (e.g., Williams' Medium E).

Dapagliflozin stock solution.
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Positive control compounds with known metabolic rates (e.g., a high-clearance and a low-

clearance drug).

96-well plates.

Acetonitrile (ACN) with an internal standard for reaction quenching.

LC-MS/MS system for analysis.

Procedure:

Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell

viability and density.

Dilute the hepatocytes to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in

pre-warmed incubation medium.

Add the hepatocyte suspension to a 96-well plate.

Add Dapagliflozin to the wells at a final concentration of typically 1 µM.

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation

mixture and quench the metabolic reaction by adding it to cold ACN containing an internal

standard.

After the final time point, centrifuge the plates to pellet the protein.

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent

compound (Dapagliflozin).

Plot the natural logarithm of the percentage of Dapagliflozin remaining versus time.

The slope of the linear regression of this plot gives the elimination rate constant (k).

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

In Vitro Signaling Pathway Modulation
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Recent research has explored the effects of Dapagliflozin on various cellular signaling

pathways beyond its primary action on SGLT2. These effects may contribute to its observed

cardiovascular and renal protective benefits.

AMPK/SIRT1 Pathway: Dapagliflozin has been shown to activate AMP-activated protein

kinase (AMPK) and Sirtuin 1 (SIRT1). This pathway is involved in reducing oxidative stress,

inflammation, and apoptosis in endothelial cells.[13][14]

PI3K/Akt Pathway: Dapagliflozin can modulate the PI3K/Akt signaling pathway, which is

implicated in cell survival and inflammation. In macrophages, it may inhibit this pathway to

reduce M1 polarization and inflammation.[15][16]

Nrf2/HO-1 Pathway: In hepatocytes, Dapagliflozin has been found to activate the Nrf2/HO-1

antioxidant pathway, protecting cells from cholesterol-induced damage and oxidative stress.

[17][18]
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Dapagliflozin's Influence on Key Signaling Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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